molecular formula C11H19NO4 B2937639 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid CAS No. 1822348-61-7

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid

Cat. No.: B2937639
CAS No.: 1822348-61-7
M. Wt: 229.276
InChI Key: YIVOXOHBBPCXTC-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid is an interesting organic compound known for its wide range of applications in the fields of chemistry, biology, and medicine. It features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopropyl ring, making it a unique compound with various reactivity profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid typically involves several steps:

  • Formation of the cyclopropyl ring: : This step involves the cyclopropanation of an appropriate alkene using reagents like diazomethane or carbene intermediates.

  • Introduction of the amino group: : Amino groups can be introduced using amidation or reductive amination reactions.

  • Protection with the tert-butoxycarbonyl (Boc) group: : The Boc protecting group is typically added using Boc anhydride in the presence of a base like triethylamine.

  • Final functionalization: : Adjustments in the synthesis may include further functional group transformations to obtain the final compound.

Industrial Production Methods

Industrial-scale synthesis often employs optimized conditions to maximize yield and purity. Techniques such as flow chemistry and use of catalytic systems are common. The choice of solvents, temperature control, and reaction monitoring play crucial roles in ensuring the reproducibility of the industrial process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid can undergo:

  • Oxidation reactions: : Often using reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions: : Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution reactions: : This includes nucleophilic substitutions where the Boc group can be substituted with other functional groups.

  • Deprotection reactions: : Using acids such as trifluoroacetic acid to remove the Boc group.

Common Reagents and Conditions Used in These Reactions

Reactions typically involve:

  • Mild acids (e.g., acetic acid) for substitution.

  • Strong acids (e.g., hydrochloric acid) for deprotection.

  • Oxidizing agents (e.g., potassium permanganate) for oxidation.

  • Reducing agents (e.g., lithium aluminum hydride) for reduction.

Major Products Formed from These Reactions

The reactions lead to various derivatives depending on the substituents introduced. For example:

  • Oxidation might yield carboxylic acids.

  • Reduction could result in primary amines.

  • Substitution reactions provide a range of functionalized derivatives.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.

Biology

  • Involved in the design of enzyme inhibitors due to its unique structure.

  • Serves as a probe in mechanistic studies of enzyme function.

Medicine

  • Explored in the development of pharmaceutical agents, particularly those targeting metabolic pathways.

Industry

  • Utilized in the production of fine chemicals and advanced materials.

  • Plays a role in the synthesis of agrochemicals.

Mechanism of Action

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid interacts with its targets by binding to specific enzymes or receptors. The cyclopropyl ring and the Boc-protected amino group provide rigidity and specific steric interactions, enhancing its affinity and selectivity towards the target. It modulates biological pathways by inhibiting or activating enzymatic reactions, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid

  • 2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopropylacetic acid

  • N-(tert-Butoxycarbonyl)-cyclopropylglycine

Highlighting Its Uniqueness

Compared to these compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid stands out due to its:

  • Unique steric profile: : The combination of the cyclopropyl ring and the Boc group provides a distinct three-dimensional structure.

  • Versatile reactivity: : Its functional groups allow for a wide range of chemical transformations.

  • Application diversity: : Its use spans multiple fields from basic research to applied sciences.

This compound, with its multifaceted applications and unique structural features, continues to be a subject of extensive research and industrial interest.

Properties

IUPAC Name

2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVOXOHBBPCXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822348-61-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid
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